molecular formula C10H9ClN2O B2725455 3-chloro-N-(4-cyanophenyl)propanamide CAS No. 950148-89-7

3-chloro-N-(4-cyanophenyl)propanamide

Cat. No.: B2725455
CAS No.: 950148-89-7
M. Wt: 208.65
InChI Key: UDCHLXJYCUCIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-cyanophenyl)propanamide is an organic compound with the molecular formula C10H9ClN2O. It is characterized by the presence of a chloro group, a cyanophenyl group, and a propanamide moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-cyanophenyl)propanamide typically involves the reaction of 4-cyanobenzyl chloride with 3-chloropropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-cyanophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-cyanophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(4-cyanophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCHLXJYCUCIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloropropionylchloride (1.08 g; 8.5 mmol) was added to a cooled (10° C.) solution of 4-cyanoaniline (1.0 g; 8.5 mmol) and pyridine (0.69 mL; 8.5 mnol) in DCM (40 mL), and the reaction mixture was stirred at rt. for 1 h. The reaction mixture was extracted with HCl (2N), washed with water, dried and concentrated to give the sub-title compound in a 81% yield.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
81%

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